![molecular formula C27H24N2O3 B4854212 3,3-dimethyl-2-oxobutyl 2,3-diphenyl-6-quinoxalinecarboxylate](/img/structure/B4854212.png)
3,3-dimethyl-2-oxobutyl 2,3-diphenyl-6-quinoxalinecarboxylate
Übersicht
Beschreibung
3,3-dimethyl-2-oxobutyl 2,3-diphenyl-6-quinoxalinecarboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMQX and is a potent antagonist of the NMDA receptor.
Wirkmechanismus
DMQX acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to a specific site on the receptor and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. This blockade of the NMDA receptor can lead to a reduction in excitotoxicity, which is a process that contributes to neuronal damage in various pathological conditions.
Biochemical and Physiological Effects:
DMQX has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. DMQX has also been shown to have analgesic effects in animal models of chronic pain. In addition, DMQX has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMQX in lab experiments is its potency and selectivity for the NMDA receptor. This allows for precise modulation of NMDA receptor activity without affecting other receptors or signaling pathways. However, one limitation of using DMQX is its solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving DMQX. One area of interest is the development of DMQX analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of DMQX as a potential treatment for neurodegenerative diseases and chronic pain. Additionally, the role of DMQX in synaptic plasticity and learning and memory continues to be an area of active research.
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its potential applications in various fields of research. It has been shown to be a potent antagonist of the NMDA receptor, which is involved in many physiological and pathological processes. DMQX has been used in studies related to synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's. DMQX has also been studied for its potential use as an analgesic and as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2,3-diphenylquinoxaline-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-27(2,3)23(30)17-32-26(31)20-14-15-21-22(16-20)29-25(19-12-8-5-9-13-19)24(28-21)18-10-6-4-7-11-18/h4-16H,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHKCSZEQNSPMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-oxobutyl 2,3-diphenylquinoxaline-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.